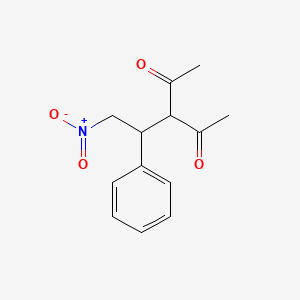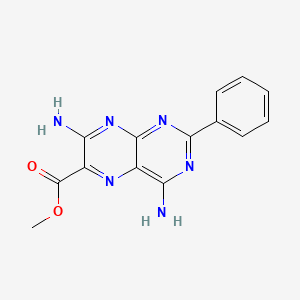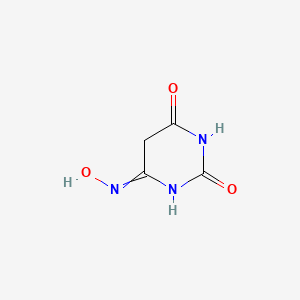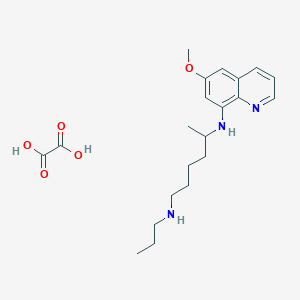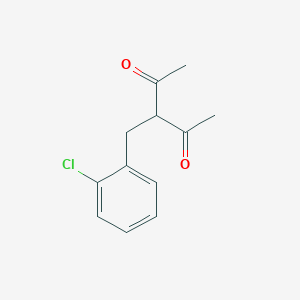
3-(2-Chlorobenzyl)pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorobenzyl)pentane-2,4-dione is an organic compound that belongs to the class of diketones It features a chlorobenzyl group attached to the third carbon of the pentane-2,4-dione backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzyl)pentane-2,4-dione can be achieved through several methods. One common approach involves the alkylation of pentane-2,4-dione with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar solvent like acetone under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis may involve the use of more efficient and scalable methods. For instance, the Finkelstein reaction can be employed to convert cheaper and easily accessible chloro derivatives into more reactive iodo derivatives, which can then be used for further alkylation . The use of industrial solvents like methyl isobutyl ketone allows for the azeotropic removal of water, facilitating the use of moisture-sensitive alkylating agents .
化学反应分析
Types of Reactions
3-(2-Chlorobenzyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-Chlorobenzyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-(2-Chlorobenzyl)pentane-2,4-dione involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic reactions. Additionally, its diketone structure allows it to undergo tautomerization, influencing its reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
- 3-(4-Chlorobenzyl)pentane-2,4-dione
- 3-(2-Bromobenzyl)pentane-2,4-dione
- 3-(2-Methylbenzyl)pentane-2,4-dione
Uniqueness
3-(2-Chlorobenzyl)pentane-2,4-dione is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential biological activity. Compared to its analogs, the chlorobenzyl group can influence the compound’s solubility, stability, and overall reactivity .
属性
CAS 编号 |
91393-60-1 |
|---|---|
分子式 |
C12H13ClO2 |
分子量 |
224.68 g/mol |
IUPAC 名称 |
3-[(2-chlorophenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C12H13ClO2/c1-8(14)11(9(2)15)7-10-5-3-4-6-12(10)13/h3-6,11H,7H2,1-2H3 |
InChI 键 |
KRCHDZMYDFENHP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(CC1=CC=CC=C1Cl)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)
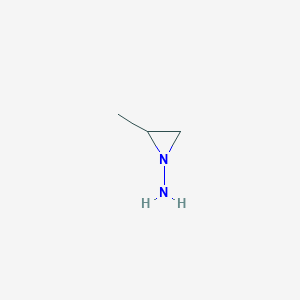
![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)

![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)


![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
